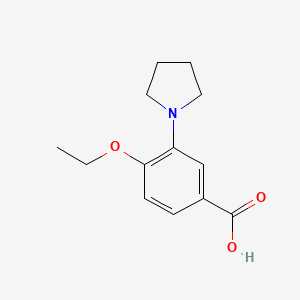

4-Ethoxy-3-pyrrolidin-1-YL-benzoic acid

Description

Overview of Benzoic Acid Derivatives in Contemporary Organic Chemistry Research

Benzoic acid and its derivatives are a class of aromatic carboxylic acids that serve as crucial building blocks in organic synthesis and are found in numerous biologically active compounds. researchgate.netpreprints.org The versatility of the benzoic acid scaffold allows for a wide range of chemical modifications, influencing its physical, chemical, and biological properties. In contemporary organic chemistry, research into benzoic acid derivatives is driven by the quest for novel pharmaceuticals, agrochemicals, and materials. mdpi.comnih.gov

The acidity of benzoic acid can be modulated by the introduction of various substituents on the benzene (B151609) ring. fiveable.melibretexts.org Electron-withdrawing groups, such as nitro or halogen groups, tend to increase the acidity by stabilizing the resulting carboxylate anion through inductive or resonance effects. fiveable.me Conversely, electron-donating groups, like alkyl or alkoxy groups, generally decrease acidity. fiveable.me This ability to fine-tune the electronic properties of the molecule is a key reason for its widespread use in the design of new chemical entities. acs.org

Furthermore, the carboxyl group of benzoic acid can be readily converted into other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a vast array of chemical transformations and the synthesis of complex molecules. researchgate.net The study of substituent effects on the reactivity and properties of benzoic acids remains an active area of research, with computational studies often complementing experimental work to predict and understand these effects. acs.org

Significance of Pyrrolidine (B122466) Moieties as Structural Scaffolds in Chemical Biology and Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and chemical biology. nih.govfrontiersin.org This structural motif is present in a multitude of natural products, including alkaloids like nicotine, and in numerous synthetic drugs approved by the FDA. nih.govwikipedia.org The prevalence of the pyrrolidine ring in bioactive molecules can be attributed to several key features.

Its three-dimensional, non-planar structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets such as enzymes and receptors. researchgate.net The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and provides a point for further functionalization. The stereochemistry of substituted pyrrolidines also plays a critical role in their biological activity, with different stereoisomers often exhibiting distinct pharmacological profiles. nih.govresearchgate.net

In organic synthesis, pyrrolidine and its derivatives are widely used as chiral auxiliaries and organocatalysts, facilitating a variety of asymmetric transformations. nih.gov The development of novel synthetic methodologies for the construction and functionalization of the pyrrolidine ring is an ongoing focus of chemical research, driven by the continuous demand for new and effective therapeutic agents. frontiersin.orgnih.gov

Rationale for Comprehensive Academic Investigation of 4-Ethoxy-3-pyrrolidin-1-YL-benzoic acid

The chemical structure of this compound combines the key features of both substituted benzoic acids and pyrrolidines, making it a compound of significant academic interest. The rationale for a comprehensive investigation of this specific molecule stems from the potential for synergistic or novel properties arising from the unique arrangement of its functional groups.

The presence of the electron-donating ethoxy group and the nitrogen-containing pyrrolidinyl group on the benzoic acid ring is expected to significantly influence its electronic and steric properties. The juxtaposition of these groups could lead to interesting intramolecular interactions and unique reactivity patterns. Furthermore, the incorporation of the pyrrolidine moiety, a known pharmacophore, suggests that this compound could exhibit interesting biological activities.

A detailed academic investigation would provide valuable insights into the structure-property relationships of polysubstituted benzoic acids. Understanding the interplay between the ethoxy, pyrrolidinyl, and carboxylic acid functionalities would contribute to the broader knowledge base of organic chemistry and could guide the design of new molecules with tailored properties.

Defined Research Objectives and Scope for this compound Studies

Given the limited specific information available for this compound, a foundational academic study would need to encompass a broad scope. The primary research objectives would be:

Synthesis and Characterization: To develop an efficient and scalable synthetic route to this compound and to fully characterize its chemical structure and purity using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Physicochemical Properties: To determine the key physicochemical properties of the compound, including its pKa, solubility, and lipophilicity. These parameters are crucial for understanding its behavior in different chemical and biological environments.

Chemical Reactivity: To explore the chemical reactivity of the molecule, focusing on reactions involving the carboxylic acid group, the aromatic ring, and the pyrrolidine nitrogen. This would include esterification, amidation, and electrophilic aromatic substitution reactions.

Computational Modeling: To perform theoretical calculations to understand the molecule's electronic structure, conformational preferences, and potential intermolecular interactions. This would complement experimental findings and provide deeper insights into its properties.

Preliminary Biological Screening: To conduct initial in vitro screening to assess the compound's potential biological activity in areas suggested by the presence of the pyrrolidine and substituted benzoic acid motifs, such as antimicrobial or enzyme inhibitory assays.

The scope of these initial studies would be to establish a fundamental understanding of this novel compound, which could then serve as a basis for more specialized and in-depth research in the future.

Compound Data Tables

The following tables provide predicted and known properties of the core chemical moieties that constitute this compound. This data can be used to infer the potential properties of the target compound.

Table 1: Properties of Parent Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|

| Benzoic Acid | C₇H₆O₂ | 122.12 | 249 | 122.4 |

| Pyrrolidine | C₄H₉N | 71.12 | 87 | -63 |

Table 2: Predicted Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molar Mass ( g/mol ) | 235.28 |

| pKa | ~4-5 (influenced by substituents) |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzoic Acid |

| Pyrrolidine |

| Nicotine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-17-12-6-5-10(13(15)16)9-11(12)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCYBDUVTJSEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxy 3 Pyrrolidin 1 Yl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the 4-Ethoxy-3-pyrrolidin-1-YL-benzoic acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This process helps to identify key bond formations and strategic functional group interconversions (FGIs) that can be used to design a forward synthesis.

The carboxylic acid group is a robust functional group that can be formed from various precursors. A primary retrosynthetic disconnection involves the C-C bond between the aromatic ring and the carboxyl group, or more commonly, a functional group interconversion (FGI). The most logical precursors to the carboxylic acid are an aldehyde, a methyl group, or a nitrile.

Oxidation of an Aldehyde: A 4-ethoxy-3-(pyrrolidin-1-yl)benzaldehyde precursor can be oxidized to the target carboxylic acid. This is often a high-yielding and clean final step in a synthetic sequence.

Oxidation of a Methyl Group: A toluene (B28343) derivative, 4-ethoxy-3-(pyrrolidin-1-yl)toluene, could be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. However, the conditions required might be harsh and could potentially affect the other functional groups.

Hydrolysis of a Nitrile: A 4-ethoxy-3-(pyrrolidin-1-yl)benzonitrile intermediate can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

This disconnection simplifies the target to a substituted benzaldehyde (B42025) or benzonitrile, which are often more straightforward to prepare.

The formation of the C-N bond between the aromatic ring and the pyrrolidine (B122466) nitrogen is a critical step. Disconnecting this bond reveals pyrrolidine and a substituted 4-ethoxybenzoic acid derivative as the synthons. The key is to have a suitable leaving group or activation at the C-3 position of the benzene (B151609) ring.

Two primary strategies emerge from this disconnection:

Nucleophilic Aromatic Substitution (SNAr): This approach requires an electron-withdrawing group (EWG) positioned ortho or para to a good leaving group (e.g., F, Cl, NO₂) to activate the ring for nucleophilic attack. A precursor such as ethyl 3-fluoro-4-ethoxybenzoate would be an ideal substrate for reaction with pyrrolidine. The ester group acts as the necessary EWG.

Transition-Metal Catalyzed Cross-Coupling: Modern methods like the Buchwald-Hartwig amination allow for the coupling of an amine (pyrrolidine) with an aryl halide (e.g., 3-bromo- (B131339) or 3-iodo-4-ethoxybenzoic acid ester). This method is highly versatile and tolerates a wide range of functional groups.

The ethoxy group is an ether linkage. Disconnecting the C-O bond points to a phenol (B47542) precursor and an ethylating agent. The most common and direct method for this transformation is the Williamson ether synthesis. This involves the deprotonation of a 4-hydroxybenzoic acid derivative with a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide, ethyl bromide).

Combining these disconnections suggests that a plausible starting material would be a commercially available substituted 4-hydroxybenzoic acid, such as 3-amino-4-hydroxybenzoic acid or 3-bromo-4-hydroxybenzoic acid.

Exploration of Classical Synthetic Routes to this compound

Based on the retrosynthetic analysis, several forward synthetic routes can be devised. These routes typically involve the sequential introduction of the required substituents onto a benzene ring precursor.

A common strategy involves starting with a precursor that allows for the sequential and regioselective introduction of the functional groups, often culminating in the oxidation of an aldehyde to a carboxylic acid.

For instance, a synthesis could commence with 4-hydroxybenzaldehyde. The synthesis would proceed through:

Nitration: Introduction of a nitro group at the C-3 position to yield 4-hydroxy-3-nitrobenzaldehyde.

Etherification: Ethylation of the phenolic hydroxyl group via Williamson ether synthesis to give 4-ethoxy-3-nitrobenzaldehyde.

Nucleophilic Aromatic Substitution: Reaction with pyrrolidine to displace the nitro group (if conditions are forcing) or, more commonly, reduction of the nitro group to an amine followed by a different C-N bond formation strategy. However, a more reliable SNAr approach would utilize a fluoro-substituted precursor like 4-ethoxy-3-fluorobenzaldehyde.

Final Oxidation: Once the 4-ethoxy-3-(pyrrolidin-1-yl)benzaldehyde intermediate is formed, it must be oxidized to the final carboxylic acid. This is a standard functional group interconversion.

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. A variety of reagents can accomplish this with high efficiency.

Interactive Table: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous base (e.g., NaOH), heat | Inexpensive and powerful | Can over-oxidize or react with other sensitive groups |

| Chromium Trioxide (CrO₃) - Jones Reagent | Acetone, dilute H₂SO₄ | Fast and efficient | Uses toxic heavy metals (Chromium VI) |

| Silver(I) Oxide (Ag₂O) - Tollens' Reagent | Aqueous ammonia | Mild and selective for aldehydes | Expensive (uses silver) |

| Sodium Chlorite (NaClO₂) - Pinnick Oxidation | t-BuOH/H₂O, NaH₂PO₄, 2-methyl-2-butene | Highly selective for aldehydes, mild conditions | Requires a chlorine scavenger |

The introduction of the pyrrolidine ring onto the C-3 position of the benzene scaffold is arguably the most critical step. As identified in the retrosynthetic analysis, the two most powerful methods are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): This reaction is highly effective when a potent leaving group (like F⁻ or NO₂⁻) is positioned ortho or para to a strong electron-withdrawing group (like -COOR or -NO₂). A plausible route would involve the reaction of pyrrolidine with a substrate such as ethyl 3-fluoro-4-ethoxybenzoate. The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF, often with a base like K₂CO₃ to neutralize the HF formed.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers greater substrate scope and often proceeds under milder conditions than SNAr. A typical reaction would couple pyrrolidine with an aryl halide, such as ethyl 3-bromo-4-ethoxybenzoate. The catalytic system consists of a palladium source (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃).

Interactive Table: Comparison of Amination Methodologies

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

|---|---|---|

| Substrate | Aryl ring with a good leaving group (F, NO₂) and a strong electron-withdrawing group | Aryl halide (I, Br, Cl) or triflate |

| Reagents | Pyrrolidine, base (e.g., K₂CO₃) | Pyrrolidine, Pd catalyst, phosphine ligand, base (e.g., NaOt-Bu) |

| Conditions | Often requires high temperatures (100-180 °C) | Generally milder temperatures (80-120 °C) |

| Advantages | Does not require expensive metal catalysts or ligands | Broad substrate scope, high functional group tolerance |

| Disadvantages | Limited to electronically activated substrates | Cost of catalyst/ligand, requires inert atmosphere |

Following the successful C-N bond formation, a final saponification step (hydrolysis of the ester) would be required if an ester precursor was used, yielding the final this compound product.

Etherification Techniques for Ethoxy Group Introduction

The introduction of the ethoxy group onto the benzoic acid backbone is a critical step in the synthesis of this compound. This is typically achieved through the etherification of a phenolic precursor, such as 4-hydroxy-3-pyrrolidin-1-yl-benzoic acid. The Williamson ether synthesis is a classic and widely employed method for this transformation.

In this reaction, the hydroxyl group of the phenol is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. The choice of base is crucial to ensure complete deprotonation without causing unwanted side reactions. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). Subsequently, the phenoxide ion reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, via a nucleophilic substitution (Sₙ2) reaction to form the desired ethoxy ether.

The general scheme for this etherification is as follows:

Step 1: Deprotonation: Ar-OH + Base → Ar-O⁻ + [Base-H]⁺

Step 2: Nucleophilic Substitution: Ar-O⁻ + CH₃CH₂-X → Ar-O-CH₂CH₃ + X⁻ (where X = I, Br)

The efficiency of the Williamson ether synthesis can be influenced by several factors, including the solvent, temperature, and the nature of the leaving group on the ethylating agent. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used to solvate the cation and increase the reactivity of the nucleophile.

Table 1: Comparison of Conditions for Williamson Ether Synthesis

| Parameter | Options | Rationale |

| Base | K₂CO₃, NaOH, NaH | Strength of base should be sufficient for deprotonation of the phenol. K₂CO₃ is a milder, often preferred choice. |

| Ethylating Agent | Ethyl iodide, Ethyl bromide, Diethyl sulfate | Iodide is a better leaving group than bromide, leading to faster reaction rates. |

| Solvent | DMF, Acetonitrile, Acetone | Polar aprotic solvents enhance the rate of Sₙ2 reactions. |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates but may also lead to side reactions. |

Optimization Strategies for Multistep Syntheses of Related Benzoic Acid Derivatives

One key strategy is the careful selection and order of synthetic steps. For instance, the order in which the pyrrolidine and ethoxy groups are introduced can significantly impact the reaction's success. Introducing one group can affect the reactivity and directing effects for subsequent substitutions on the aromatic ring. youtube.com

Automated optimization techniques, particularly in conjunction with continuous flow systems, have emerged as powerful tools. nih.gov Bayesian optimization algorithms can efficiently explore a wide range of reaction parameters (e.g., temperature, residence time, stoichiometry) to identify the optimal conditions with a minimal number of experiments. nih.gov This approach allows for the simultaneous optimization of multiple reaction steps in a "telescoped" process, reducing manual handling and improving efficiency. nih.gov

Table 2: Key Parameters for Optimization in Benzoic Acid Synthesis

| Parameter | Area of Impact | Optimization Goal |

| Catalyst | Reaction rate, Selectivity | Maximize conversion and desired product formation while minimizing catalyst loading. |

| Solvent | Reactant solubility, Reaction rate | Choose a solvent that maximizes solubility and reaction rate while being environmentally benign ("green chemistry"). researchgate.net |

| Temperature | Reaction kinetics, Byproduct formation | Find the optimal temperature that provides a high reaction rate without significant byproduct formation. |

| Reactant Stoichiometry | Yield, Atom economy | Use reactants in the correct ratio to maximize the conversion of the limiting reagent and minimize waste. |

| Reaction Time | Throughput, Purity | Minimize reaction time to increase throughput without compromising the yield or purity of the product. |

Furthermore, process mass intensity (PMI), a metric that quantifies the total mass of materials used to produce a certain mass of product, is a critical consideration in green chemistry. Optimization aims to lower the PMI by reducing solvent usage, minimizing waste, and improving yields. nih.gov

Advanced Synthetic Approaches to this compound

Modern synthetic organic chemistry offers a range of powerful tools for the construction of highly substituted aromatic compounds. These advanced methods provide greater efficiency, control, and versatility compared to traditional approaches.

Transition-Metal Catalyzed Cross-Coupling Reactions in Benzoic Acid Synthesis

Transition-metal catalysis is a cornerstone of modern synthesis. Cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Hiyama reactions, are invaluable for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For the synthesis of this compound, a Buchwald-Hartwig amination could be envisioned. This reaction would involve the palladium-catalyzed coupling of an aryl halide (or triflate), such as methyl 3-bromo-4-ethoxybenzoate, with pyrrolidine to form the C-N bond.

A general representation of this approach is:

An aryl halide (Ar-X) is coupled with an amine (R₂NH) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Iridium-catalyzed C-H amination is another advanced method that allows for the direct formation of C-N bonds by functionalizing a C-H bond, offering high atom economy. nih.gov Such a strategy could potentially be used for the late-stage introduction of the pyrrolidine group onto the benzoic acid scaffold. nih.gov

Directed Ortho-Metalation Strategies for Regioselective Functionalizationorganic-chemistry.org

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org A directing metalation group (DMG) on the ring, such as a carboxylate, coordinates to an organolithium reagent (e.g., s-BuLi) and directs deprotonation to the adjacent ortho position. bohrium.comnih.gov This creates a stabilized organometallic intermediate that can then react with an electrophile to introduce a new substituent with high precision. organic-chemistry.org

In the context of synthesizing substituted benzoic acids, the carboxylic acid group itself can serve as the DMG. organic-chemistry.orgacs.org For example, 4-ethoxybenzoic acid could be subjected to DoM to introduce a functional group at the 3-position, which could then be converted into the pyrrolidine moiety. This method avoids the need for protecting groups on the carboxylic acid and offers a direct route to contiguously substituted benzoic acids that can be difficult to access through other means. organic-chemistry.orgbohrium.com

Table 3: Key Components of Directed Ortho-Metalation

| Component | Example(s) | Function |

| Directing Group | -COOH, -CONH₂, -OMe | Coordinates with the metalating agent to direct deprotonation to the ortho position. |

| Metalating Agent | s-BuLi/TMEDA, n-BuLi/t-BuOK | Strong bases that perform the deprotonation (lithiation) of the aromatic C-H bond. nih.gov |

| Electrophile | I₂, DMF, etc. | Reacts with the lithiated intermediate to introduce the desired functional group. |

Nucleophilic Aromatic Substitution (SNAr) Methodologiesorganic-chemistry.org

Nucleophilic aromatic substitution (SNAr) is a viable pathway for introducing the pyrrolidine group. This reaction requires an aromatic ring that is "activated" towards nucleophilic attack. This activation is typically provided by one or more strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a good leaving group (e.g., a halogen like -F or -Cl).

A potential SNAr strategy for this synthesis could start with a precursor like 4-ethoxy-3-nitrobenzoic acid or 3-fluoro-4-ethoxybenzoic acid. The electron-withdrawing nitro or the electronegative fluoro group would activate the ring, allowing pyrrolidine to act as a nucleophile and displace the leaving group at the 3-position. The reaction generally proceeds through a stepwise addition-elimination mechanism involving a stabilized Meisenheimer complex intermediate. researchgate.netnih.gov

Continuous Flow Chemistry and Process Intensification Techniques

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for many chemical syntheses. rsc.org In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. acs.org This technology offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety, and easier scalability. rsc.orguchile.cl

The synthesis of benzoic acid derivatives has been successfully adapted to flow systems. researchgate.netrsc.org For example, esterification and alkylation reactions of benzoic acids have been studied in microfluidic reactors, allowing for rapid kinetic analysis and optimization. acs.orgacs.org A multistep synthesis of a substituted benzoic acid could be "telescoped" in a continuous flow setup, where the output of one reactor is fed directly into the next. nih.gov This approach minimizes manual handling, reduces solvent usage, and can significantly increase throughput compared to batch methods. rsc.org The improved control offered by flow chemistry can also lead to higher yields and purities by minimizing the formation of byproducts. acs.org

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The application of green chemistry principles to the synthesis of any chemical compound aims to reduce or eliminate the use and generation of hazardous substances. These principles encourage the use of renewable feedstocks, atom economy, and the use of environmentally benign solvents and catalysts.

For the synthesis of benzoic acid derivatives in general, several green and sustainable approaches have been explored. These include:

Biocatalysis: The use of enzymes to carry out specific chemical transformations can lead to higher selectivity and milder reaction conditions compared to traditional chemical methods.

Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-derived solvents can significantly reduce the environmental impact of a synthetic process.

Catalytic Methods: The development of highly efficient and recyclable catalysts can minimize waste and energy consumption.

While these general principles are widely applied in modern organic synthesis, their specific application to the production of this compound has not been reported in the available scientific literature. Therefore, no specific data on reaction conditions, yields, or the environmental impact of a "green" synthesis for this particular compound can be provided.

Further research and development would be necessary to establish and document a synthetic route for this compound and to subsequently optimize it according to the principles of green and sustainable chemistry.

Advanced Spectroscopic and Chromatographic Characterization in Research of 4 Ethoxy 3 Pyrrolidin 1 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

One-dimensional NMR provides fundamental information about the molecular skeleton. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

The predicted ¹H NMR spectrum of 4-Ethoxy-3-pyrrolidin-1-yl-benzoic acid in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the ethoxy, pyrrolidinyl, and aromatic moieties. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (>12 ppm). The aromatic protons, due to the substitution pattern, would present as an AMX spin system. The proton at position 5 of the benzene (B151609) ring is expected to be a doublet, coupled to the proton at position 6. The proton at position 2 would be a singlet (or a narrow doublet due to a small 4-bond coupling), and the proton at position 6 would appear as a doublet of doublets.

The predicted ¹³C NMR spectrum will show 11 distinct signals, as two pairs of carbons in the pyrrolidine (B122466) ring are chemically equivalent due to symmetry. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 167-170 ppm. docbrown.info The aromatic carbons would resonate in the typical 110-160 ppm range, with their specific shifts influenced by the electron-donating effects of the ethoxy and pyrrolidinyl groups and the electron-withdrawing effect of the carboxylic acid.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| COOH | ~12.5 | br s | - | 1H |

| Ar-H (H-2) | ~7.45 | d | J ≈ 2.0 | 1H |

| Ar-H (H-6) | ~7.42 | dd | J ≈ 8.5, 2.0 | 1H |

| Ar-H (H-5) | ~6.95 | d | J ≈ 8.5 | 1H |

| O-CH₂-CH₃ | ~4.10 | q | J = 7.0 | 2H |

| N-CH₂ (Pyrrolidine) | ~3.30 | t | J = 6.5 | 4H |

| N-CH₂-CH₂ (Pyrrolidine) | ~1.95 | p | J = 6.5 | 4H |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| COOH | ~167.5 |

| Ar-C (C-4) | ~155.0 |

| Ar-C (C-3) | ~140.0 |

| Ar-C (C-1) | ~124.0 |

| Ar-C (C-6) | ~122.5 |

| Ar-C (C-2) | ~115.0 |

| Ar-C (C-5) | ~114.0 |

| O-CH₂-CH₃ | ~64.0 |

| N-CH₂ (Pyrrolidine) | ~52.0 |

| N-CH₂-CH₂ (Pyrrolidine) | ~25.0 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Connectivity

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show a cross-peak between the ethoxy methylene (B1212753) quartet and methyl triplet. It would also confirm the coupling between the adjacent methylene groups within the pyrrolidine ring and, critically, the coupling between the aromatic protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This experiment would definitively link the proton assignments to their corresponding carbon signals from the 1D spectra, for instance, confirming that the proton signal at ~4.10 ppm is attached to the carbon at ~64.0 ppm (the O-CH₂ group).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. Key expected correlations would include:

The pyrrolidine N-CH₂ protons (~3.30 ppm) showing correlations to the aromatic carbons C-3 (~140.0 ppm) and C-4 (~155.0 ppm), confirming the attachment point of the ring.

The ethoxy O-CH₂ protons (~4.10 ppm) correlating to the aromatic carbon C-4 (~155.0 ppm).

The aromatic proton H-2 (~7.45 ppm) showing correlations to the carboxylic carbon (~167.5 ppm) and C-4 (~155.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps correlations between protons that are close in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the pyrrolidine N-CH₂ protons and the aromatic proton at the H-2 position, confirming their spatial proximity on the benzene ring.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) characterizes the compound in its solid, bulk form. This is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. nih.govresearchgate.net Furthermore, ssNMR can distinguish between crystalline and amorphous material; crystalline samples typically yield sharp, well-defined peaks, whereas amorphous samples produce broad, less resolved signals.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight and formula and for deducing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

HRMS provides a highly accurate measurement of a molecule's mass, typically to within 5 ppm. This precision allows for the unambiguous determination of the elemental composition. For this compound, the molecular formula is C₁₃H₁₇NO₃. cymitquimica.com HRMS would be used to confirm this by matching the experimentally measured exact mass to the theoretical value.

Calculated Exact Mass for C₁₃H₁₇NO₃

| Ion | Molecular Formula | Theoretical Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₈NO₃⁺ | 236.1281 |

| [M+Na]⁺ | C₁₃H₁₇NNaO₃⁺ | 258.1101 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragment Characterization

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion, e.g., [M+H]⁺) is selected and fragmented by collision with an inert gas. Analysis of the resulting product ions provides valuable structural information. The fragmentation of deprotonated benzoic acids is often characterized by the loss of carbon dioxide. sci-hub.se For this compound, characteristic fragmentation pathways would confirm the connectivity of the different substituents.

A plausible fragmentation pathway for the [M+H]⁺ ion would involve initial cleavages at the most labile bonds. Common losses for substituted benzoic acids include the hydroxyl group and the entire carboxyl group. libretexts.org The ethoxy and pyrrolidinyl groups also provide predictable fragmentation sites.

Predicted MS/MS Fragments for [M+H]⁺ (m/z 236.13)

| Predicted m/z | Proposed Loss | Proposed Fragment Structure |

|---|---|---|

| 218.12 | H₂O (18.01 Da) | Loss of water from the carboxylic acid |

| 208.10 | C₂H₄ (28.03 Da) | Loss of ethene from the ethoxy group |

| 191.12 | COOH (45.00 Da) | Loss of the carboxyl group as a radical |

Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Complex Mixture Analysis

Hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the purity assessment of this compound and for the analysis of complex mixtures in which it may be a component. researchgate.netchemrxiv.org These methods combine the powerful separation capabilities of chromatography with the sensitive and specific detection provided by mass spectrometry. researchgate.net

LC-MS is highly suitable for analyzing this compound due to the compound's polarity and thermal sensitivity. The technique allows for the separation of the target compound from impurities, starting materials, and by-products. The subsequent analysis by mass spectrometry provides precise mass-to-charge ratio (m/z) data, which confirms the molecular weight of the compound and aids in the identification of unknown substances. researchgate.net High-resolution mass spectrometry (HRMS) can yield the elemental composition, further solidifying the compound's identity. chemrxiv.org Tandem mass spectrometry (MS/MS) experiments can be performed to obtain structural information by analyzing the fragmentation patterns of the parent ion. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for volatile and thermally stable compounds. researchgate.net For a compound like this compound, derivatization may be necessary to increase its volatility and prevent thermal degradation of the carboxylic acid group within the GC inlet. This process modifies the analyte to make it amenable to GC analysis. researchgate.net GC-MS is particularly effective in detecting and quantifying small, volatile impurities that might be present in a sample.

The data obtained from these techniques are critical for establishing a purity profile and for quantitative analysis in various matrices.

Table 1: Representative LC-MS Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Retention Time (tR) | 4.8 min | Elution time from a C18 reversed-phase column under specific gradient conditions. |

| Molecular Ion [M+H]⁺ | m/z 250.1438 | The protonated molecular ion observed in positive ion mode electrospray ionization (ESI). |

| Molecular Ion [M-H]⁻ | m/z 248.1292 | The deprotonated molecular ion observed in negative ion mode ESI. |

| Major MS/MS Fragments | m/z 204.1, 176.1 | Key fragments resulting from collision-induced dissociation, potentially corresponding to the loss of COOH and subsequent fragmentation. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in this compound. youtube.com These techniques probe the vibrational modes of a molecule, providing a unique "fingerprint" spectrum. docbrown.info

Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct functional groups. The carboxylic acid moiety will produce a very broad O-H stretching band, typically in the 3300-2500 cm⁻¹ region, which is a hallmark of hydrogen-bonded dimers. spectroscopyonline.com The carbonyl (C=O) stretch of the carboxylic acid will appear as a strong, sharp peak around 1710-1680 cm⁻¹, with its position influenced by conjugation with the aromatic ring. spectroscopyonline.com

Other significant peaks include the C-H stretches of the aromatic ring (around 3100-3000 cm⁻¹) and the aliphatic groups (pyrrolidine and ethoxy, around 3000-2850 cm⁻¹). libretexts.org The C-O stretching vibrations of the ether and carboxylic acid will be visible in the 1320-1000 cm⁻¹ region. Aromatic C=C in-ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. libretexts.org

Raman Spectroscopy Raman spectroscopy provides complementary information to IR. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Aromatic ring vibrations, particularly the symmetric ring breathing mode, often produce strong and sharp signals in the Raman spectrum, which can be highly characteristic. researchgate.net The C=O stretch is also Raman active. The non-polar C-C bonds within the pyrrolidine ring may also be more clearly observed in the Raman spectrum compared to the IR spectrum.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (broad) | IR |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | IR, Raman |

| Aromatic Ring | C-H stretch | 3100 - 3000 | IR, Raman |

| Aliphatic (Ethoxy, Pyrrolidine) | C-H stretch | 3000 - 2850 | IR, Raman |

| Aromatic Ring | C=C stretch (in-ring) | 1600 - 1450 | IR, Raman |

| Ether/Carboxylic Acid | C-O stretch | 1320 - 1210 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. researchgate.net This technique is particularly useful for analyzing compounds containing chromophores—structural moieties that absorb light in this region.

The primary chromophore in this compound is the substituted benzene ring. The electronic transitions associated with this aromatic system, specifically the π → π* transitions, are responsible for its UV absorption. The presence of substituents—the ethoxy, pyrrolidinyl, and carboxylic acid groups—significantly influences the position and intensity of the absorption maxima (λmax). Both the ethoxy and pyrrolidinyl groups are auxochromes with lone pairs of electrons that can be donated to the aromatic ring, causing a bathochromic (red) shift of the absorption bands to longer wavelengths. researchgate.net

The UV-Vis spectrum is expected to show characteristic bands for the substituted benzene system. The solvent used for the analysis can also affect the λmax due to interactions with the solute molecule, a phenomenon known as solvatochromism. researchgate.net This technique is often used for quantitative analysis via the Beer-Lambert law and to gain insights into the electronic structure of the molecule.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Associated Electronic Transition |

|---|---|---|

| Ethanol (B145695) | ~255 nm | π → π* |

| Ethanol | ~290 nm | π → π* (charge-transfer character) |

| Hexane | ~250 nm | π → π* |

| Hexane | ~285 nm | π → π* (charge-transfer character) |

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Polymorphism Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This powerful technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. For this compound, a single-crystal XRD analysis would unambiguously confirm the substitution pattern on the benzene ring and the conformation of the flexible pyrrolidine and ethoxy groups.

Furthermore, XRD is crucial for studying polymorphism, which is the ability of a compound to exist in more than one crystal form or structure. Different polymorphs can have distinct physical properties, such as melting point, solubility, and stability. Identifying and characterizing potential polymorphs of this compound is essential for ensuring the consistency and reproducibility of the material in research and development. The analysis reveals the crystal system, space group, and unit cell dimensions, which define the packing of molecules in the crystal lattice. researchgate.net Hydrogen bonding, particularly involving the carboxylic acid groups, is expected to play a dominant role in the crystal packing. researchgate.net

Table 4: Hypothetical Single-Crystal XRD Data for a Polymorph of this compound

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | A common space group for organic molecules. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å | The lengths of the unit cell axes. |

| α = 90°, β = 105.2°, γ = 90° | The angles between the unit cell axes. | |

| Volume (V) | 925.6 ų | The volume of the unit cell. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules within one unit cell. |

Computational and Theoretical Chemistry Studies of 4 Ethoxy 3 Pyrrolidin 1 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Ethoxy-3-pyrrolidin-1-YL-benzoic acid, these calculations would typically involve various theoretical models to predict its behavior at the atomic and molecular levels.

Density Functional Theory (DFT) Applications for Molecular Geometry and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. banglajol.info These calculations would also allow for the prediction of spectroscopic properties, such as infrared (IR) and Raman vibrational frequencies, which are crucial for the experimental identification and characterization of the compound. epstem.netresearchgate.netnih.gov

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound No specific data is available in the search results for this compound. The table below is a representative example of what such data would look like.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (aromatic) | ~1.39 - 1.41 |

| C-O (ether) | ~1.37 |

| C-N (pyrrolidine) | ~1.38 |

| C=O (carboxyl) | ~1.21 |

| O-H (carboxyl) | ~0.97 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | ~120 |

| C-O-C (ether) | ~118 |

| C-N-C (pyrrolidine) | ~112 |

| O=C-O (carboxyl) | ~124 |

This data is illustrative and not based on actual calculations for the specified molecule.

Ab initio Molecular Orbital Calculations for Fundamental Chemical Principles

Ab initio molecular orbital calculations are based on first principles without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide a more rigorous understanding of the molecule's electronic structure. For this compound, such calculations would offer a detailed picture of its wave function and energy levels, providing a fundamental basis for its chemical properties.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethoxy and pyrrolidinyl groups, as well as the carboxylic acid moiety, suggests that this compound can exist in multiple conformations. Conformational analysis and potential energy surface (PES) mapping would be essential to identify the most stable conformers and the energy barriers between them. banglajol.info This information is critical for understanding the molecule's shape and how it might interact with other molecules.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and the energy gap between them are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netnih.gov For this compound, FMO analysis would predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical FMO Properties for this compound No specific data is available in the search results for this compound. The table below is a representative example of what such data would look like.

| Property | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | - |

This data is illustrative and not based on actual calculations for the specified molecule.

Mechanistic Insights from Computational Modeling of Reactions Involving this compound

Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the reaction pathways and determine the activation energies. This would be particularly useful for understanding its synthesis, degradation, or metabolic pathways.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving substituted benzoic acids. While specific studies on the reaction pathways of this compound are not extensively documented in public literature, the methodologies for such investigations are well-established. Techniques like Density Functional Theory (DFT) and high-level ab initio methods such as Møller–Plesset perturbation theory (MP2) are employed to map the potential energy surface of a reaction. researchgate.netscispace.com

This process involves identifying the structures of reactants, products, and any intermediates. Crucially, computational methods allow for the location and characterization of transition states—the highest energy points along the reaction coordinate. By calculating the vibrational frequencies of these structures, a transition state can be confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction path. aip.org For a molecule like this compound, this could be applied to understand reactions such as esterification, amide formation, or electrophilic aromatic substitution. The activation energy, determined by the energy difference between the reactants and the transition state, provides critical insight into the reaction kinetics. nih.gov

Solvation Effects in Chemical Processes

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational models are essential for understanding these solvation effects. Two primary approaches are used: explicit and implicit solvation models.

Explicit solvent models involve simulating a discrete number of solvent molecules around the solute. This method, often carried out using molecular dynamics (MD) simulations, provides a detailed picture of specific solute-solvent interactions, such as hydrogen bonding. ucl.ac.uk For instance, MD simulations can reveal how water or ethanol (B145695) molecules arrange themselves around the carboxylic acid, ethoxy, and pyrrolidinyl groups, and how these interactions influence the compound's conformation and reactivity. ucl.ac.ukjbiochemtech.com

Implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. aip.org These models are computationally less expensive and are effective for calculating thermodynamic properties like solvation free energies. nih.gov Hybrid models, which combine a few explicit solvent molecules to account for specific short-range interactions (like hydrogen bonds at the carboxyl group) with a continuum model for the bulk solvent, often provide a highly accurate description of the system. nih.govresearchgate.net Such studies are crucial for predicting properties like solubility and acidity (pKa) in different media. researchgate.net

Substituent Effects on Reactivity and Acidity of Benzoic Acid Derivatives

The chemical properties of this compound are largely dictated by the electronic effects of the ethoxy and pyrrolidin-1-yl substituents on the benzoic acid core. These effects, namely the inductive and resonance effects, alter the electron density of the aromatic ring and the acidity of the carboxylic acid group. libretexts.orglibretexts.org

Analysis of Inductive and Resonance Contributions of Ethoxy and Pyrrolidin-1-yl Groups

Ethoxy Group (-OCH₂CH₃): The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). quora.com However, the lone pairs on the oxygen atom can be delocalized into the π-system of the benzene (B151609) ring, resulting in a strong electron-donating resonance effect (+M or +R). chemistrysteps.com Generally, for alkoxy groups, the resonance effect is more dominant than the inductive effect in influencing the aromatic ring. libretexts.org

Pyrrolidin-1-yl Group (-NC₄H₈): As a secondary amine attached to the ring, the nitrogen atom is more electronegative than carbon, exerting a weak electron-withdrawing inductive effect (-I). However, similar to the ethoxy group, the lone pair on the nitrogen atom participates strongly in resonance, pushing electron density into the aromatic ring. This results in a very strong electron-donating resonance effect (+M). chegg.com

Both the ethoxy and pyrrolidin-1-yl groups are classified as activating groups because their strong electron-donating resonance effects outweigh their inductive effects. libretexts.org

| Substituent Group | Inductive Effect | Resonance Effect | Overall Electronic Effect |

|---|---|---|---|

| Ethoxy (-OCH₂CH₃) | Electron-withdrawing (-I) | Electron-donating (+M) | Electron-donating (Activating) |

| Pyrrolidin-1-yl (-NC₄H₈) | Electron-withdrawing (-I) | Strongly Electron-donating (+M) | Strongly Electron-donating (Activating) |

Influence of Substituents on Aromatic Ring Reactivity and Acidity

The electron-donating nature of the ethoxy and pyrrolidin-1-yl groups has predictable consequences for the reactivity and acidity of the molecule.

Aromatic Ring Reactivity: Electron-donating groups increase the electron density of the benzene ring, particularly at the ortho and para positions relative to the substituent. libretexts.org This makes the ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution. libretexts.orgmsu.edu In this compound, both groups activate the ring. Their combined effect would make the ring significantly more activated than benzene itself.

Acidity: The acidity of benzoic acid is determined by the stability of its conjugate base, the benzoate (B1203000) anion. Electron-donating groups destabilize the benzoate anion by increasing the electron density on the carboxylate group, which is already negatively charged. libretexts.orglibretexts.org This destabilization makes the acid weaker (i.e., it has a higher pKa) compared to unsubstituted benzoic acid. hcpgcollege.edu.in Since both the ethoxy and pyrrolidin-1-yl groups are electron-donating, this compound is expected to be a weaker acid than benzoic acid (pKa ≈ 4.2). libretexts.org

| Compound | Substituent at para-position | Predicted Effect on Acidity | Typical pKa |

|---|---|---|---|

| p-Nitrobenzoic acid | -NO₂ (Electron-withdrawing) | Increases acidity | 3.44 |

| Benzoic acid | -H (Reference) | Reference | 4.20 |

| p-Methoxybenzoic acid | -OCH₃ (Electron-donating) | Decreases acidity | 4.47 |

| p-(Dimethylamino)benzoic acid | -N(CH₃)₂ (Strongly electron-donating) | Strongly decreases acidity | 5.04 |

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in the structure, stability, and properties of carboxylic acids. Computational studies are invaluable for characterizing these interactions. researchgate.netscispace.commdpi.com

Intermolecular Hydrogen Bonding: Like most carboxylic acids, this compound is expected to form strong intermolecular hydrogen bonds. In non-polar solvents and in the solid state, benzoic acids typically form cyclic dimers, where two molecules are held together by two hydrogen bonds between their carboxyl groups. researchgate.netscispace.com Theoretical studies using methods like DFT can calculate the geometry and stabilization energy of these dimers. researchgate.net Studies have shown that electron-releasing groups on the phenyl ring can result in the formation of more stable hydrogen-bonded dimers. researchgate.netscispace.com

Chemical Reactivity and Derivatization Strategies for Research Applications of 4 Ethoxy 3 Pyrrolidin 1 Yl Benzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, offering pathways to esters, amides, and alcohols, each with distinct applications in research.

The carboxylic acid can be readily converted to esters or amides, a common strategy in drug discovery for improving pharmacokinetic profiles or for attaching analytical tags.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis (e.g., sulfuric acid), is a classical approach. youtube.com This equilibrium-driven reaction often requires an excess of the alcohol or removal of water to achieve high yields. libretexts.org For substrates sensitive to strong acids, milder conditions can be employed, such as using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive acyl chloride or anhydride (B1165640) intermediate. The choice of alcohol can introduce a variety of functionalities, for instance, creating a prodrug that improves bioavailability or attaching a fluorescent tag for imaging studies.

Amidation: The formation of an amide bond is another cornerstone of derivatization. This reaction is typically performed by activating the carboxylic acid with a coupling agent (e.g., HATU, HOBt) followed by the addition of a primary or secondary amine. umich.eduresearchgate.net Direct amidation can also be catalyzed by Lewis acids like titanium(IV) complexes under thermal conditions. researchgate.net This reaction is crucial for building more complex molecules, such as linking the benzoic acid to amino acids or peptides, or for creating libraries of compounds for biological screening. The resulting amides are generally more stable metabolically than esters.

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent/Catalyst | Conditions | Application Notes |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ | Reflux | Fischer-Speier esterification; equilibrium driven. |

| Alcohol, DCC/DMAP | Room Temperature | Milder conditions for sensitive substrates. | |

| Amidation | Amine, HATU/DIPEA | Room Temperature | High-yielding peptide coupling conditions. |

| Amine, EDCI/HOBt | Room Temperature | Common for forming stable amide bonds. | |

| Amine, TiF₄ | Reflux | Direct amidation catalyzed by a Lewis acid. researchgate.net |

The carboxylic acid group can be reduced to a primary alcohol, yielding (4-ethoxy-3-(pyrrolidin-1-yl)phenyl)methanol. This transformation removes the acidic character and introduces a new site for functionalization, such as ether or ester linkages.

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, such as BH₃·THF. These reagents are potent enough to reduce carboxylic acids efficiently. However, chemoselectivity can be a concern with other functional groups present. Given the presence of the tertiary amine, care must be taken as it can form complexes with Lewis acidic reducing agents. Catalytic methods, such as hydrosilylation using a manganese(I) catalyst, offer a milder alternative for the reduction of aromatic carboxylic acids. nih.gov This approach often exhibits good functional group tolerance. The resulting benzyl (B1604629) alcohol derivative can serve as a precursor for further synthetic modifications.

Reactions Involving the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring is a nucleophilic and basic center, providing another handle for chemical modification.

N-Alkylation: As a tertiary amine, the pyrrolidine nitrogen can react with alkyl halides or other alkylating agents. acsgcipr.org However, this reaction leads to the formation of a quaternary ammonium (B1175870) salt rather than simple N-alkylation, as there are no protons on the nitrogen to be lost. This process is discussed in the next section. It is important to note that direct N-alkylation to modify the pyrrolidine ring itself is not possible at this stage.

N-Acylation: The direct N-acylation of the N-aryl pyrrolidine nitrogen is generally not feasible under standard conditions. The lone pair on the nitrogen is delocalized into the aromatic ring, significantly reducing its nucleophilicity compared to an aliphatic tertiary amine. Acylating agents typically react at more nucleophilic sites. While there are methods for N-acylation of N-heterocycles, these are often not applicable to the already substituted and less reactive N-aryl system. organic-chemistry.orgrsc.org

The pyrrolidine nitrogen can undergo quaternization by reacting with an alkyl halide, such as methyl iodide, to form a quaternary ammonium salt. researchgate.netmdpi.com This reaction, known as the Menshutkin reaction, converts the neutral tertiary amine into a permanently charged cationic species.

This modification drastically increases the water solubility of the molecule, which can be a desirable property for certain biological assays or formulation studies. The formation of a quaternary ammonium salt can also be used to probe the role of the tertiary amine in biological interactions, as the positive charge will alter its ability to act as a hydrogen bond acceptor and introduce new electrostatic interactions.

Table 2: Quaternization of the Pyrrolidine Nitrogen

| Reagent | Product Type | Key Property Change |

|---|---|---|

| Methyl Iodide (CH₃I) | N-methylpyrrolidinium iodide salt | Introduces a permanent positive charge. |

| Benzyl Bromide (BnBr) | N-benzylpyrrolidinium bromide salt | Increases steric bulk and introduces a benzyl group. |

| Ethyl Bromoacetate | N-(ethoxycarbonylmethyl)pyrrolidinium bromide salt | Adds a functional ester handle for further conjugation. |

Electrophilic and Nucleophilic Reactions on the Aromatic Ring

The substitution pattern on the aromatic ring, featuring two strong electron-donating groups, heavily influences its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution: The benzene (B151609) ring is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the 4-ethoxy and 3-pyrrolidinyl groups. Both are strong activating, ortho-, para-directing groups. msu.eduleah4sci.com The pyrrolidinyl group (-NR₂) is generally a stronger activator than the ethoxy group (-OR).

When two activating groups are present, the directing effect is typically controlled by the more powerful activator. chemistrysteps.commasterorganicchemistry.com The available positions for substitution are C2, C5, and C6.

Position 2: Ortho to the pyrrolidinyl group and ortho to the ethoxy group. This position is the most electronically activated but is also the most sterically hindered, being flanked by two substituents.

Position 5: Para to the pyrrolidinyl group and meta to the ethoxy group. This position is strongly activated by the dominant pyrrolidinyl director.

Position 6: Ortho to the ethoxy group and meta to the pyrrolidinyl group. This position is activated by the ethoxy group.

Given that the pyrrolidinyl group is the more potent activator, electrophilic substitution is most likely to occur at the position para to it, which is C5. stackexchange.com Substitution at C2 would be electronically favorable but likely hindered. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the 5-substituted product as the major isomer.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is generally unfavorable on this molecule. The SNAr mechanism requires an electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com The aromatic ring of 4-Ethoxy-3-pyrrolidin-1-yl-benzoic acid is highly electron-rich due to the two potent electron-donating groups, which would destabilize the negatively charged Meisenheimer complex intermediate that is crucial for the SNAr mechanism. philadelphia.edu.jo Consequently, displacing a group from the ring via nucleophilic attack is not a viable synthetic strategy under typical SNAr conditions.

Regioselective Electrophilic Aromatic Substitution Patterns

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly electron-donating ethoxy and pyrrolidinyl groups. Both of these substituents are ortho-, para-directing. In contrast, the carboxylic acid group is a deactivating, meta-directing group.

The directing effects of these substituents on the regioselectivity of EAS reactions are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence |

| 4-Ethoxy | Para | Activating | Ortho-, Para- |

| 3-Pyrrolidinyl | Meta | Activating | Ortho-, Para- |

| 1-Carboxylic Acid | Deactivating | Meta- |

Given the positions of the existing substituents, the potential sites for electrophilic attack are C2, C5, and C6. The C5 position is sterically hindered by the adjacent ethoxy and pyrrolidinyl groups. The C2 and C6 positions are both ortho to the activating pyrrolidinyl and ethoxy groups, respectively. However, the C6 position is also ortho to the deactivating carboxylic acid group. Therefore, electrophilic substitution is most likely to occur at the C2 and C5 positions, with the C2 position being potentially more favored due to less steric hindrance compared to the C5 position, which is ortho to the bulky pyrrolidinyl group. The strong activating and directing effects of the amino and alkoxy groups are expected to overcome the deactivating effect of the carboxylic acid. masterorganicchemistry.comwikipedia.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org The specific conditions for these reactions would need to be optimized to achieve the desired regioselectivity and avoid side reactions.

Potential for Nucleophilic Aromatic Substitution with Activated Analogs

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group on the aromatic ring. In its current form, this compound is not a suitable substrate for SNAr due to the presence of electron-donating groups.

However, derivatization of the molecule could render it susceptible to SNAr. For instance, the introduction of a strong electron-withdrawing group, such as a nitro group, at a position ortho or para to a potential leaving group (e.g., a halogen) would activate the ring for nucleophilic attack. For example, if a halogen were introduced at the C5 position and a nitro group at the C2 or C6 position, the resulting analog could undergo SNAr with various nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.org To utilize this compound in such reactions, it would first need to be converted into a suitable coupling partner, typically an aryl halide or triflate.

For instance, regioselective halogenation of the aromatic ring, likely at the C2 or C5 position as discussed in the electrophilic substitution section, would provide a handle for cross-coupling. This halogenated derivative could then participate in a variety of palladium-catalyzed reactions, including:

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)2) to form a new C-C bond. libretexts.org

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

The general mechanism for these reactions involves an oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the palladium(0) catalyst. nobelprize.orgyoutube.com

Derivatization for Enhanced Analytical Detection and Separation in Research

Chromatographic Derivatization for Improved Separation (e.g., Chiral HPLC)

For the separation of enantiomers of chiral carboxylic acids by High-Performance Liquid Chromatography (HPLC), derivatization with a chiral resolving agent is a common strategy. This converts the enantiomeric pair into diastereomers, which have different physical properties and can be separated on a non-chiral stationary phase.

For this compound, if it were to be resolved into its potential atropisomers or if a chiral center were present in a derivative, the carboxylic acid functional group provides a convenient handle for such derivatization. Common chiral derivatizing agents for carboxylic acids include chiral amines or alcohols, which form diastereomeric amides or esters, respectively.

| Derivatizing Agent Type | Functional Group Targeted | Resulting Derivative |

| Chiral Amine | Carboxylic Acid | Diastereomeric Amides |

| Chiral Alcohol | Carboxylic Acid | Diastereomeric Esters |

The choice of derivatizing agent and chromatographic conditions would need to be optimized to achieve baseline separation of the resulting diastereomers.

Spectroscopic Labeling for Enhanced Detection Sensitivity (e.g., Fluorescence Tags)

To enhance the detection sensitivity of this compound in analytical methods such as fluorescence spectroscopy or HPLC with fluorescence detection, a fluorescent tag can be introduced into the molecule. The carboxylic acid group is an ideal site for the attachment of such labels.

Fluorescent labeling reagents often contain a reactive group that can form a stable covalent bond with the target functional group. For carboxylic acids, reagents containing an amine or hydroxylamine (B1172632) functionality are commonly used to form amides or hydroxamic acids, respectively.

Several classes of fluorescent dyes can be employed for this purpose, including coumarins, fluoresceins, and rhodamines. tcichemicals.com For example, ortho-aminobenzoic acid (anthranilic acid) and its derivatives are known to exhibit fluorescence and can be used as fluorescent probes. nih.govnih.gov The selection of the fluorescent tag would depend on the desired excitation and emission wavelengths, quantum yield, and compatibility with the analytical method.

Utilization of this compound as a Versatile Building Block in Complex Organic Molecule Synthesis

Substituted aminobenzoic acids are valuable building blocks in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. scirp.orgmdpi.comnih.govresearchgate.net The trifunctional nature of this compound makes it a particularly versatile scaffold.

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, acid chlorides, and alcohols, providing numerous opportunities for further elaboration. google.com The pyrrolidinyl group can influence the molecule's solubility and pharmacokinetic properties in medicinal chemistry applications. The ethoxy group can also be modified or can serve to modulate the electronic properties of the aromatic ring.

For example, the carboxylic acid could be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. Alternatively, the aromatic ring could be further functionalized via the reactions discussed previously, such as electrophilic substitution or palladium-catalyzed cross-coupling, to introduce additional complexity and diversity. The synthesis of 4-(pyrrol-1-yl)benzoic acid hydrazide and its subsequent conversion to various heterocyclic compounds demonstrates the utility of such scaffolds in generating novel molecular architectures. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies Conceptual Framework

Rational Design of Analogs of 4-Ethoxy-3-pyrrolidin-1-YL-benzoic acid for SAR Probing

Modification of the Benzoic Acid Core: The carboxylic acid is a key feature, likely involved in crucial hydrogen bonding or ionic interactions with a biological target. nih.gov Modifications could include:

Isosteric Replacement: Replacing the carboxylic acid with bioisosteres such as a tetrazole, hydroxamic acid, or sulfonamide to explore different acidity (pKa) values and hydrogen bonding geometries.

Esterification: Converting the carboxylic acid to various esters (e.g., methyl, ethyl) to assess the necessity of the acidic proton for activity. A loss of activity would imply the anionic carboxylate is essential for binding.

Modification of the Pyrrolidinyl Group: The saturated, five-membered pyrrolidine (B122466) ring at the C3 position contributes to the molecule's lipophilicity and conformational profile.

Ring Size Variation: Synthesizing analogs with different ring sizes, such as azetidine (B1206935) (4-membered), piperidine (B6355638) (6-membered), or azepane (7-membered), can probe the steric tolerance of the target's binding pocket.

Ring Substitution: Introducing substituents on the pyrrolidine ring (e.g., hydroxyl, methyl) can explore additional hydrogen bonding interactions or hydrophobic pockets.

Acyclic Analogs: Replacing the pyrrolidine with acyclic amines like diethylamino or dimethylamino groups can evaluate the importance of the ring's conformational rigidity.

Modification of the Ethoxy Group: The ethoxy group at the C4 position influences the electronic properties of the phenyl ring and can participate in hydrophobic or hydrogen bonding interactions.

Alkyl Chain Length: Varying the length of the alkyl chain (e.g., methoxy, propoxy, butoxy) can determine the optimal size and lipophilicity for interaction with a hydrophobic sub-pocket.

Positional Isomerism: Moving the ethoxy group to other positions on the benzoic acid ring (e.g., C2, C5) would help elucidate the spatial requirements for its interaction.

Functional Group Alteration: Replacing the ethoxy group with other substituents of varying electronic nature (e.g., a hydrogen, a halogen like chlorine, or a trifluoromethyl group) can probe the electronic demands (electron-donating vs. electron-withdrawing) of the target environment. youtube.com

A systematic approach to these modifications is outlined in the following conceptual table.

| Modification Site | Analog Type | Specific Modification Example | Rationale for SAR Probing |

| Benzoic Acid | Bioisostere | 4-Ethoxy-3-pyrrolidin-1-yl-phenyl-tetrazole | Evaluate the necessity of the carboxylic acid functional group; probe alternative hydrogen bonding patterns. |

| Esterification | Methyl 4-ethoxy-3-pyrrolidin-1-yl-benzoate | Determine if the acidic proton and anionic charge are critical for biological activity. | |

| Pyrrolidinyl Group | Ring Size | 4-Ethoxy-3-piperidin-1-yl-benzoic acid | Assess steric tolerance and conformational preferences within the target binding site. |

| Acyclic Amine | 3-Diethylamino-4-ethoxy-benzoic acid | Investigate the importance of the cyclic constraint for optimal orientation and activity. | |

| Ethoxy Group | Chain Length | 4-Methoxy-3-pyrrolidin-1-yl-benzoic acid | Probe the size of the hydrophobic pocket and optimize lipophilic interactions. |

| Electronic Nature | 4-Chloro-3-pyrrolidin-1-yl-benzoic acid | Evaluate the influence of electron-withdrawing vs. electron-donating groups on activity. youtube.com |

Computational Approaches to QSAR Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate the structural or physicochemical properties of a series of compounds, such as analogs of this compound, with their biological activities. ijpsr.com This approach is invaluable for predicting the activity of untested molecules and guiding the design of more potent analogs. acs.org

A typical QSAR study involves several key steps:

Data Set Assembly: A series of structurally related benzoic acid derivatives is compiled, for which consistent biological activity data (e.g., IC₅₀ or Kᵢ values) has been obtained.

Descriptor Calculation: For each molecule in the series, a wide range of physicochemical properties, known as descriptors, are calculated. These can be broadly categorized as:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the Hammett substituent constant (σ), which accounts for inductive and resonance effects, dipole moment, and atomic charges. youtube.com Electron-withdrawing substituents generally increase the acidity of benzoic acids, which can influence binding and activity. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molar refractivity (MR), van der Waals volume, and Taft steric parameters (Es).

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which is crucial for membrane permeation and hydrophobic interactions with the target. The most common descriptor is the partition coefficient (log P). nih.govnih.gov